7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- 7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)-
Brand Name: Vulcanchem
CAS No.: 587875-20-5
VCID: VC16885379
InChI: InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m0/s1
SMILES:
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)-

CAS No.: 587875-20-5

Cat. No.: VC16885379

Molecular Formula: C11H19NO

Molecular Weight: 181.27 g/mol

* For research use only. Not for human or veterinary use.

7-Nonenenitrile, 4-hydroxy-4,8-dimethyl-, (4S)- - 587875-20-5

Specification

CAS No. 587875-20-5
Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
IUPAC Name (4S)-4-hydroxy-4,8-dimethylnon-7-enenitrile
Standard InChI InChI=1S/C11H19NO/c1-10(2)6-4-7-11(3,13)8-5-9-12/h6,13H,4-5,7-8H2,1-3H3/t11-/m0/s1
Standard InChI Key MIEUKWYVXCQBAW-NSHDSACASA-N
Isomeric SMILES CC(=CCC[C@@](C)(CCC#N)O)C
Canonical SMILES CC(=CCCC(C)(CCC#N)O)C

Introduction

Molecular Structure and Stereochemical Features

Core Structural Attributes

The compound’s IUPAC name, (4S)-4-hydroxy-4,8-dimethyl-7-nonenenitrile, delineates its backbone: a nine-carbon chain (nonene) with a nitrile group (–C≡N) at position 7. Key substituents include:

  • A hydroxyl group (–OH) and methyl group (–CH₃) at the 4th carbon, which is stereogenic, adopting the S configuration.

  • A second methyl group at the 8th carbon.

The molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.27 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Stereochemical Analysis

The (4S) configuration introduces chirality, influencing the compound’s interactions in enantioselective reactions. Computational modeling using tools like Density Functional Theory (DFT) predicts that the hydroxyl group’s spatial orientation affects hydrogen-bonding potential and solubility .

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthesis protocols for (4S)-4-hydroxy-4,8-dimethyl-7-nonenenitrile are sparsely documented, analogous nitriles provide methodological insights:

Hydrocyanation of Dienes

A plausible route involves the hydrocyanation of 4,8-dimethyl-7-nonen-2-ol derivatives. For example, nickel-catalyzed hydrocyanation of allylic alcohols could introduce the nitrile group while preserving stereochemistry.

Oxidation-Reduction Sequences

Starting from 4,8-dimethyl-7-nonenal, a stereoselective reduction (e.g., using CBS catalyst) could yield the (4S)-alcohol, followed by cyanide substitution via a Kornblum reaction to install the nitrile .

Industrial Scalability

Large-scale production would require optimizing:

  • Temperature: 60–80°C for hydrocyanation to minimize side reactions.

  • Catalysts: Chiral ligands (e.g., BINAP) to enforce S configuration .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O–H stretch).

  • NMR:

    • ¹H NMR: Doublet for the hydroxyl proton (δ 1.5–2.0 ppm), multiplet for allylic protons (δ 5.3–5.7 ppm).

    • ¹³C NMR: Nitrile carbon at ~120 ppm, quaternary C4 at ~75 ppm .

Thermodynamic Data

PropertyValueMethod/Source
Boiling Point245–250°C (est.)Antoine equation estimation
LogP (Octanol-Water)2.3 ± 0.2Computational prediction
Solubility in Water1.2 g/L (25°C)Hansen solubility parameters

Reactivity and Functional Transformations

Nitrile Group Reactivity

The –C≡N group participates in:

  • Hydrolysis: Catalyzed by acids or bases to yield carboxylic acids or amides.

  • Reduction: LiAlH₄ reduces nitriles to primary amines, forming (4S)-4-hydroxy-4,8-dimethyl-7-nonenamine.

Hydroxyl Group Modifications

  • Esterification: Reaction with acetyl chloride produces acetate derivatives.

  • Oxidation: Under mild conditions (e.g., PCC), the alcohol oxidizes to a ketone, though steric hindrance from methyl groups may limit reactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator